molecular formula C24H20N4O2 B4539347 2-ethyl-3-oxo-5,6-diphenyl-N-3-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide

2-ethyl-3-oxo-5,6-diphenyl-N-3-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide

Cat. No. B4539347
M. Wt: 396.4 g/mol
InChI Key: DJPKOTMGENDYIY-UHFFFAOYSA-N
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Description

The chemical compound "2-ethyl-3-oxo-5,6-diphenyl-N-3-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide" belongs to a class of compounds that can be analyzed and understood through studies on pyridazine derivatives and related compounds. These compounds are of interest due to their potential biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

Research on related compounds indicates the use of cycloaddition reactions, functional group transformations, and subsequent reductions to synthesize complex structures like piperidinecarboxamides and pyridazinones, which share some synthesis pathways with the target compound (Rogiers et al., 2001). These methodologies offer insight into possible synthesis routes for the target compound.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including the arrangement of phenyl groups and nitrogen-containing heterocycles, plays a crucial role in determining their chemical behavior and potential applications. Detailed NMR studies and conformational analysis of related compounds provide a foundation for understanding the structural intricacies of such molecules (Rogiers et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of pyridazine derivatives involves interactions with amines, hydrazines, and various reagents to yield a wide array of heterocyclic compounds. These reactions highlight the versatile nature of pyridazine-based compounds in synthesizing biologically active molecules (Hemdan & Elshahawi, 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are influenced by their molecular arrangement and substituents. Studies on related compounds emphasize the importance of supramolecular interactions, such as hydrogen bonding and π-π stacking, in determining the solid-state properties (Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are governed by the electronic nature of the pyridazine ring and its substituents. Research on pyridazine and related compounds sheds light on their chemical behavior and potential for further functionalization (Deeb & El-Abbasy, 2006).

properties

IUPAC Name

2-ethyl-3-oxo-5,6-diphenyl-N-pyridin-3-ylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-2-28-24(30)21(23(29)26-19-14-9-15-25-16-19)20(17-10-5-3-6-11-17)22(27-28)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPKOTMGENDYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-oxo-5,6-diphenyl-N-(pyridin-3-YL)-2,3-dihydropyridazine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-3-oxo-5,6-diphenyl-N-3-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide
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2-ethyl-3-oxo-5,6-diphenyl-N-3-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide
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2-ethyl-3-oxo-5,6-diphenyl-N-3-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide
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2-ethyl-3-oxo-5,6-diphenyl-N-3-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide
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2-ethyl-3-oxo-5,6-diphenyl-N-3-pyridinyl-2,3-dihydro-4-pyridazinecarboxamide

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